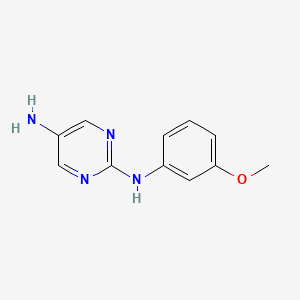

N2-(3-Methoxyphenyl)pyrimidine-2,5-diamine

Description

Contextual Significance of Pyrimidine (B1678525) Derivatives as a Privileged Pharmacophore in Medicinal Chemistry

The pyrimidine ring system is a cornerstone in the field of medicinal chemistry, widely recognized as a "privileged scaffold." mdpi.comnih.gov This designation stems from the recurring presence of the pyrimidine motif in a multitude of biologically active compounds, including a number of FDA-approved drugs. mdpi.com Pyrimidines are six-membered heterocyclic aromatic rings containing two nitrogen atoms at positions 1 and 3. ontosight.ai This structural feature allows them to engage in diverse non-covalent interactions with a wide array of biological targets, including enzymes and receptors.

The significance of pyrimidine derivatives is underscored by their presence in the very building blocks of life, namely the nucleobases cytosine, thymine, and uracil, which are fundamental components of DNA and RNA. ontosight.aigsconlinepress.com This inherent biocompatibility has made the pyrimidine scaffold an attractive starting point for the design of novel therapeutic agents. nih.gov Consequently, pyrimidine-based compounds have been developed to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. ontosight.ainih.gov Their ability to serve as ATP-mimics has made them particularly successful in the development of kinase inhibitors. mdpi.comscielo.br

Historical Evolution of N2-(3-Methoxyphenyl)pyrimidine-2,5-diamine as a Research Target

The specific historical trajectory of this compound as a distinct research target is not extensively documented in dedicated publications. Its emergence is intrinsically linked to the broader and systematic exploration of pyrimidine derivatives as potential therapeutic agents. The initial interest in compounds of this nature can be traced back to the early discoveries of the biological roles of pyrimidines. For instance, the first pyrimidine derivative to be isolated was alloxan (B1665706) in 1818, a product of the oxidation of uric acid. gsconlinepress.com

The development of synthetic methodologies in the 20th century, such as the Hantzsch synthesis and Gabriel synthesis, paved the way for the creation of a vast library of novel pyrimidine derivatives. pharmaguideline.com More contemporary methods, including palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, have further expanded the synthetic accessibility to complex pyrimidine structures.

Chemical Synthesis and Characterization of this compound

The synthesis of this compound, while not detailed in dedicated research articles, can be inferred from established synthetic routes for similar 2,5-diaminopyrimidine (B1361531) derivatives. A common strategy involves a multi-step process starting from a readily available pyrimidine precursor.

One plausible synthetic pathway begins with a suitable pyrimidine core, such as 2-chloro-5-nitropyrimidine. The synthesis of such precursors often involves the nitration of a corresponding aminopyrimidine. The subsequent step would involve a nucleophilic aromatic substitution reaction where the chlorine atom at the 2-position is displaced by 3-methoxyaniline. This reaction is often facilitated by a base in a suitable solvent. The final step would be the reduction of the nitro group at the 5-position to an amine, which can be achieved using various reducing agents, such as tin(II) chloride or catalytic hydrogenation.

Another viable approach for the key C-N bond formation is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a powerful tool for the synthesis of arylamines from aryl halides. In this context, a 2-halopyrimidine could be coupled with 3-methoxyaniline in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₂N₄O |

| Molecular Weight | 216.24 g/mol |

| Appearance | Solid (form may vary) |

| Solubility | Expected to be soluble in organic solvents like DMSO and methanol. |

| CAS Number | 1249031-56-8 |

Role as a Kinase Inhibitor: Mechanistic Insights and Target Specificity

While specific inhibitory data for this compound against SYK, EGFR, and Aurora kinases is not extensively available in the public domain, the pyrimidine scaffold is a well-established pharmacophore for kinase inhibition. The 2,4-diaminopyrimidine (B92962) and related scaffolds are known to bind to the ATP-binding pocket of various kinases, acting as competitive inhibitors. The following sections discuss the potential of this compound as an inhibitor of these kinases based on the known activities of structurally related compounds.

Spleen Tyrosine Kinase (SYK) Inhibition

Spleen Tyrosine Kinase (SYK) is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells. Its inhibition is a therapeutic strategy for autoimmune diseases and certain cancers. Several pyrimidine-based compounds have been developed as potent SYK inhibitors. For instance, the 2,4-diaminopyrimidine scaffold has been a key component in the design of such inhibitors. The nitrogen atoms of the pyrimidine ring often form hydrogen bonds with the hinge region of the kinase domain, a critical interaction for inhibitor binding. The substituents on the pyrimidine core then occupy adjacent hydrophobic pockets, contributing to the potency and selectivity of the inhibitor.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when dysregulated, can drive the growth of various cancers. The 4-anilinoquinazoline (B1210976) and 4-anilinopyrimidine scaffolds are classic examples of EGFR inhibitors. These structures mimic the adenine (B156593) ring of ATP and bind to the kinase domain of EGFR. The development of third-generation EGFR inhibitors, such as osimertinib, which features a pyrimidine core, highlights the continued importance of this scaffold in overcoming drug resistance. scielo.br The methoxyphenyl group of this compound could potentially interact with the hydrophobic regions of the EGFR active site.

Aurora Kinase Inhibition

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is common in many cancers, making them attractive targets for anticancer drug development. A number of pyrimidine-based Aurora kinase inhibitors have been reported. These inhibitors typically bind to the ATP-binding site and can exhibit varying degrees of selectivity for the different Aurora kinase isoforms. The design of selective Aurora kinase inhibitors often involves exploiting subtle differences in the amino acid residues within their active sites.

Illustrative Kinase Inhibitory Activities of Structurally Related Pyrimidine Derivatives

| Compound Scaffold | Kinase Target | IC₅₀ (nM) | Reference Compound |

| 2,4-Diaminopyrimidine | SYK | 17 | R406 |

| 4-Anilinopyrimidine | EGFR (T790M) | 1 | Osimertinib |

| Pyrimidine-based | Aurora A | 1.2 | Alisertib (MLN8237) |

| Pyrimidine-based | Aurora B | 0.37 | Barasertib (AZD1152) |

This table presents data for well-characterized pyrimidine-based kinase inhibitors to illustrate the potential of this scaffold and is not representative of this compound for which specific data is not publicly available.

Application in Preclinical Research: Oncological and Immunological Investigations

The potential therapeutic applications of this compound would logically fall within the realms of oncology and immunology, given the established roles of its potential kinase targets. While preclinical studies specifically utilizing this compound are not prominent in the literature, the activities of other pyrimidine-based kinase inhibitors provide a strong rationale for its investigation in these areas.

In Vitro Studies

In an in vitro setting, this compound could be evaluated for its anti-proliferative effects against a panel of cancer cell lines, particularly those known to be driven by SYK, EGFR, or Aurora kinases. Cellular assays could be employed to determine its IC₅₀ values for cell growth inhibition. Further mechanistic studies would involve assessing its ability to inhibit the phosphorylation of downstream substrates of these kinases within the cell, confirming its on-target activity.

In the context of immunology, the compound could be tested in assays using immune cells such as B-cells and mast cells to determine its effect on signaling pathways mediated by SYK. For example, its ability to inhibit the release of inflammatory mediators from mast cells upon activation could be investigated.

In Vivo Models

Should in vitro studies demonstrate promising activity, the next step would be to evaluate this compound in animal models of disease. In oncology, this would typically involve xenograft models where human cancer cells are implanted into immunocompromised mice. The compound would be administered to these animals to assess its ability to inhibit tumor growth.

For immunological applications, animal models of autoimmune diseases, such as rheumatoid arthritis or lupus, could be employed. The therapeutic efficacy of the compound would be evaluated by monitoring disease progression and biomarkers of inflammation.

Structure

3D Structure

Properties

IUPAC Name |

2-N-(3-methoxyphenyl)pyrimidine-2,5-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O/c1-16-10-4-2-3-9(5-10)15-11-13-6-8(12)7-14-11/h2-7H,12H2,1H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQSJAPSDYSOVMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC2=NC=C(C=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N2 3 Methoxyphenyl Pyrimidine 2,5 Diamine and Its Analogues

Strategic Approaches to Pyrimidine (B1678525) Core Formation

The formation of the pyrimidine ring is a foundational step in the synthesis of N2-(3-Methoxyphenyl)pyrimidine-2,5-diamine and its analogues. Various synthetic routes have been developed, ranging from multi-step pathways starting from simple acyclic precursors to the functionalization of pre-existing pyrimidine molecules.

The de novo synthesis of the pyrimidine ring often involves the condensation of molecules containing the requisite fragments of the final ring. biochemden.com These multi-component reactions are highly efficient for creating molecular complexity in a single step. organic-chemistry.org A common strategy involves the reaction of a 1,3-dicarbonyl compound (or its equivalent) with an amidine. The specific substituents on the final pyrimidine ring are determined by the choice of these starting materials.

Another powerful approach is the [3+3] annulation, where a β-ketoester or similar three-carbon fragment reacts with urea (B33335) or a related compound to form the pyrimidine ring. mdpi.com Similarly, three-component coupling reactions catalyzed by transition metals like zinc chloride (ZnCl2) can be employed, reacting functionalized enamines, orthoformates, and an ammonia (B1221849) source to yield polysubstituted pyrimidines. organic-chemistry.orggrowingscience.com

Table 1: Selected Multi-Component Strategies for Pyrimidine Synthesis

| Strategy | Key Reactants | Catalyst/Conditions | Outcome |

|---|---|---|---|

| Principal Synthesis | Amidines, β-Dicarbonyl compounds | Basic or acidic conditions | Substituted pyrimidines |

| [3+3] Annulation | β-ketoesters, Urea/Thiourea | Green procedures | Uracil and cytosine analogues mdpi.com |

| Three-Component Coupling | Enamines, Triethyl orthoformate, Ammonium acetate | ZnCl₂ | 4,5-disubstituted pyrimidines organic-chemistry.orggrowingscience.com |

| Oxidative Annulation | Amidines, Ketones, N,N-dimethylaminoethanol | Eco-friendly, metal-free | Substituted pyrimidines organic-chemistry.org |

These pathways offer versatility, allowing for the synthesis of a wide array of pyrimidine derivatives by varying the starting components. The construction of the specific 2,5-diamino substitution pattern of the target molecule often requires further functional group manipulations after the initial ring formation.

An alternative to building the pyrimidine ring from scratch is to start with a pre-formed, commercially available pyrimidine derivative and modify it. chemimpex.com Compounds like 2-amino-4-methylpyrimidine (B85506) serve as versatile building blocks in the synthesis of more complex molecules. chemimpex.comnih.gov The synthesis of the target compound, this compound, would typically start from a di-substituted pyrimidine, such as a 2,5-dihalopyrimidine or a 2-chloro-5-nitropyrimidine.

The process involves sequential substitution reactions. For instance, starting with 2-chloro-5-nitropyrimidine, the chlorine atom at the C2 position can be substituted with 3-methoxyaniline. Subsequently, the nitro group at the C5 position can be reduced to an amino group to yield the final product. This stepwise functionalization allows for precise control over the final structure. The reactivity of different positions on the pyrimidine ring dictates the synthetic strategy. echemi.combaranlab.org

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a highly reactive and versatile building block used in the synthesis of nitrogen-containing heterocycles. rsc.orgdtic.mil While it is a triazine, not a pyrimidine, its chemistry is relevant to the synthesis of related heterocyclic structures. The three chlorine atoms on cyanuric chloride exhibit differential reactivity, which can be exploited for stepwise nucleophilic substitution. rsc.org

The reaction of cyanuric chloride with a nucleophile, such as an amine, proceeds via a nucleophilic aromatic substitution mechanism. rsc.org By carefully controlling the reaction temperature, it is possible to sequentially replace the chlorine atoms. The first substitution typically occurs at low temperatures (0-5 °C), the second at room temperature, and the third requires elevated temperatures. This differential reactivity allows for the synthesis of mono-, di-, and tri-substituted triazines with various functional groups. dtic.milijprs.com While not a direct route to pyrimidines, the principles of its stepwise substitution are analogous to those used with dichloropyrimidines.

Introduction of the Methoxyphenyl Moiety

A critical step in the synthesis of this compound is the formation of the C-N bond between the pyrimidine C2 position and the nitrogen atom of 3-methoxyaniline. This is typically achieved through nucleophilic substitution or metal-catalyzed coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a primary method for introducing amino groups onto a pyrimidine ring. rsc.org The pyrimidine ring is electron-deficient, particularly at the C2, C4, and C6 positions, making it susceptible to attack by nucleophiles. echemi.combaranlab.org In this reaction, a halopyrimidine (e.g., 2-chloropyrimidine) is treated with an amine (3-methoxyaniline).

The reaction mechanism involves the attack of the amine nucleophile on the electron-deficient carbon atom bearing the leaving group (e.g., chlorine). This forms a high-energy anionic intermediate known as a Meisenheimer complex, which is stabilized by resonance. echemi.com The subsequent departure of the halide ion restores the aromaticity of the ring, yielding the N-substituted product. nih.gov The reactivity of the C4/C6 positions is generally higher than the C2 position, though this can be influenced by reaction conditions and the presence of other substituents. baranlab.orgstackexchange.com

Table 2: Comparison of Reactive Positions in Pyrimidine for SNAr

| Position | Relative Reactivity | Influencing Factors |

|---|---|---|

| C4 / C6 | Generally more reactive | Steric hindrance, electronic effects of other substituents. baranlab.org |

| C2 | Reactive | Proximity to two ring nitrogens can influence nucleophilic approach. echemi.com |

| C5 | Generally unreactive | Not activated by ring nitrogens towards nucleophilic attack. |

The Ullmann reaction, or Ullmann condensation, is a copper-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. wikipedia.orgwikipedia.org This method is a valuable alternative to direct SNAr, especially when the pyrimidine ring is not sufficiently activated or when the nucleophile is less reactive.

In a typical Ullmann C-N coupling, an aryl halide (a halopyrimidine) is reacted with an amine (3-methoxyaniline) in the presence of a copper catalyst and a base. nih.gov The reaction often requires high temperatures and polar aprotic solvents. wikipedia.org The mechanism is thought to involve the formation of a copper(I)-amide species, which then reacts with the aryl halide. mdpi.com Modern variations of the Ullmann reaction utilize ligands to stabilize the copper catalyst, allowing for milder reaction conditions and broader substrate scope. organic-chemistry.org This method provides a robust route to N-aryl pyrimidine derivatives that may be difficult to access through other means. nih.gov

Derivatization and Functionalization Strategies

The presence of two amino groups on the pyrimidine scaffold of this compound offers multiple sites for derivatization. These functionalization strategies allow for the generation of a diverse library of compounds with potentially enhanced or modified properties.

The amino groups of this compound can undergo acylation to form the corresponding amides. This transformation is a common strategy to modify the electronic and steric properties of the molecule. A general and widely applicable method for amide synthesis involves the reaction of an amine with an acylating agent, such as an acid chloride or an acid anhydride, often in the presence of a base to neutralize the acidic byproduct.

A common approach to amide formation is the reaction of an amine with a carboxylic acid, facilitated by a coupling agent. For instance, N-Ethyl-N′-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) in conjunction with Hydroxybenzotriazole (HOBt) can be used to activate the carboxylic acid for subsequent nucleophilic attack by the amine. nih.gov While specific examples for the acylation of this compound are not extensively detailed in the literature, the general principles of amide synthesis are well-established. researchgate.net

Another method involves the enzymatic acylation of amino groups, which can offer high regioselectivity. For example, lipase-catalyzed acylation has been successfully applied to pyrimidine diaminonucleoside derivatives, demonstrating the feasibility of selective acylation in complex molecules. nih.gov

| Acylating Agent | Reaction Conditions | Product Type | Reference |

| Acid Chloride | Aprotic solvent, base (e.g., pyridine, triethylamine) | Amide | researchgate.net |

| Acid Anhydride | Aprotic solvent, base or catalyst | Amide | researchgate.net |

| Carboxylic Acid + Coupling Agent (e.g., EDC, HOBt) | Aprotic solvent (e.g., DMF, DCM) | Amide | nih.gov |

| Ester + Enzyme (e.g., Lipase) | Organic solvent | Regioselective Amide | nih.gov |

The primary amino groups of this compound can react with aldehydes or ketones in a condensation reaction to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and involves the removal of water to drive the equilibrium towards the product.

The synthesis of imines can often be achieved by simply mixing the amine and the carbonyl compound in a suitable solvent, sometimes with heating. nih.gov In some cases, the reaction can be performed in aqueous media under mild conditions without the need for a catalyst. researchgate.net The stability of the resulting imine can be influenced by the electronic and steric nature of the substituents on both the pyrimidine and the carbonyl compound. For instance, the condensation of 4-amino-3,5-dimethyl-1,2,4-triazole with various benzaldehydes has been studied, revealing that the reaction outcome can be influenced by solvent polarity and substituents on the aldehyde. mdpi.com

Microwave irradiation has also been employed to facilitate the synthesis of imines, often leading to shorter reaction times and improved yields. mdpi.com

| Carbonyl Compound | Solvent | Catalyst/Conditions | Product Type | Reference |

| Aromatic Aldehyde | Ethanol | Reflux | Imine (Schiff Base) | nih.gov |

| Substituted Benzaldehyde | Water | Catalyst-free, room temperature | Imine (Schiff Base) | researchgate.net |

| Various Aldehydes | Ethanol | Microwave irradiation | Imine (Schiff Base) | mdpi.com |

The nitrogen atoms in the pyrimidine ring and the amino substituents of this compound are nucleophilic and can be alkylated or methylated. These reactions introduce alkyl groups that can significantly alter the solubility, basicity, and biological activity of the parent compound.

Microwave-assisted N-alkylation has been shown to be an effective method for the functionalization of related heterocyclic systems, such as 2-arylimidazo[1,2-a]pyrimidinones, using alkyl bromides. nih.gov This technique often provides the desired products in high yields with short reaction times.

| Alkylating Agent | Reaction Conditions | Product Type | Reference |

| Alkyl Halide (e.g., Alkyl Bromide) | Base (e.g., K2CO3), Solvent (e.g., DMF) | N-Alkyl Derivative | nih.gov |

| Dimethyl Sulfate | Aprotic solvent, Base | N-Methyl Derivative | General Method |

Pyrimidine derivatives, including this compound, are excellent ligands for metal complexation due to the presence of multiple nitrogen donor atoms. The lone pairs of electrons on the pyrimidine ring nitrogens and the amino groups can coordinate with a variety of transition metal ions to form stable complexes.

The synthesis of these metal complexes typically involves reacting the pyrimidine-derived ligand with a metal salt in a suitable solvent. The resulting complexes can exhibit diverse geometries, such as octahedral or tetrahedral, depending on the metal ion and the stoichiometry of the reaction. mdpi.comresearchgate.net For example, 2,4-diamino-5-(3',4',5'-trimethoxybenzyl)pyrimidine (trimethoprim), an analogue, has been shown to form complexes with copper(II), where the metal coordinates to the N1 of the pyrimidine ring. researchgate.net

These metal complexes are of interest not only for their structural diversity but also for their potential applications in catalysis and materials science. The coordination of the metal can also modulate the biological activity of the parent pyrimidine ligand.

| Metal Salt | Ligand | Solvent | Resulting Complex Geometry (Example) | Reference |

| CuCl2·2H2O | Trimethoprim | Not specified | Triclinic | researchgate.net |

| Co(II) and Cd(II) chlorides | Trimethoprim | Not specified | Distorted Tetrahedral | researchgate.net |

| Various (Mn, Co, Cu, Cr, Pd) | Schiff base and aminopyrimidyl derivatives | Acetonitrile/Methanol | Octahedral/Tetrahedral | mdpi.com |

| Pd(II) and Pt(II) derivatives | 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands | Not specified | Square Planar | rsc.org |

Advanced Synthetic Techniques and Methodological Considerations

To improve the efficiency, yield, and environmental impact of synthesizing this compound derivatives, advanced synthetic techniques can be employed.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The use of microwave irradiation can lead to dramatic reductions in reaction times, from hours to minutes, along with increased yields and purer products. This technique is particularly well-suited for the synthesis of heterocyclic compounds.

Several studies have demonstrated the successful application of microwave irradiation for the synthesis of pyrimidine and fused pyrimidine systems. ijapbc.comrsc.org For example, a one-pot, three-component synthesis of N2-(tetrazol-5-yl)-6-aryl/heteroaryl-5,6-dihydro-1,3,5-triazine-2,4-diamines was achieved in high yields under controlled microwave heating. beilstein-journals.orgnih.gov Similarly, the synthesis of aminopyrimidine scaffolds from chalcones and guanidine (B92328) nitrate (B79036) has been efficiently carried out using microwave irradiation. nanobioletters.com This methodology offers a green and efficient alternative to conventional heating methods for the synthesis and derivatization of this compound and its analogues. nih.gov

| Reaction Type | Reactants | Conditions | Advantages | Reference |

| One-pot three-component reaction | Cyanamide, Aldehydes, 5-Aminotetrazole | Pyridine, 120 °C, 12 min | High yields, short reaction time, simple work-up | nih.gov |

| Cyclization | Chalcones, Guanidine Nitrate | Zinc Chloride, 160 Watts, 3 min | Rapid synthesis | nanobioletters.com |

| N-Alkylation | 2-arylimidazo[1,2-a]pyrimidinone, Alkyl Bromide | 180 °C, 15-20 min | High yields, short reaction times | nih.gov |

| Biginelli Condensation | Aldehyde, Acetoacetanilide, Urea | Ethanol, 22-24 min | Efficient synthesis of tetrahydropyrimidines | mdpi.com |

Green Chemistry Approaches in Pyrimidine Synthesis

The synthesis of pyrimidine derivatives, a critical class of heterocyclic compounds, is increasingly guided by the principles of green chemistry to mitigate environmental impact and enhance sustainability. kuey.net These approaches focus on reducing or eliminating hazardous substances, minimizing waste, and improving energy efficiency. kuey.netrasayanjournal.co.in Traditional methods for pyrimidine synthesis often rely on volatile organic solvents and toxic reagents, but a paradigm shift towards more eco-friendly alternatives is evident in recent research. rasayanjournal.co.in

Several green synthetic techniques have been successfully applied to the synthesis of pyrimidines and their analogues. nih.gov These methods not only offer environmental benefits but also frequently lead to improved reaction yields, shorter reaction times, and simpler product purification processes. kuey.netrasayanjournal.co.in

Key green chemistry strategies in pyrimidine synthesis include:

Microwave-Assisted Synthesis: This energy-efficient technique utilizes microwave irradiation to selectively heat the reaction mixture, which can dramatically accelerate reaction rates, reduce thermal decomposition byproducts, and increase yields. nih.govpowertechjournal.com

Ultrasound-Assisted Synthesis: The use of ultrasonic waves can enhance mass transfer and accelerate chemical reactions, often leading to higher yields and shorter reaction times with less energy input compared to conventional heating. rasayanjournal.co.inpowertechjournal.com

Solvent-Free Reactions: Conducting reactions without a solvent, for instance by using mechanochemical methods like ball milling, minimizes the use of hazardous organic solvents, thereby reducing waste and environmental pollution. powertechjournal.com

Use of Green Solvents: When a solvent is necessary, the focus shifts to environmentally benign options such as water or ionic liquids, which are noted for their low toxicity and biodegradability. kuey.netrasayanjournal.co.in

Multicomponent Reactions (MCRs): MCRs involve combining three or more reactants in a single step to form a final product that incorporates portions of all starting materials. This approach improves atom economy, reduces the number of synthetic steps, and simplifies purification procedures. rasayanjournal.co.in

| Technique | Primary Advantage | Reference |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, energy efficiency. | nih.govpowertechjournal.com |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, improved yields, energy efficiency. | rasayanjournal.co.inpowertechjournal.com |

| Solvent-Free Approaches | Minimizes use of hazardous solvents, reduces waste. | kuey.netrasayanjournal.co.in |

| Reusable Catalysts | Reduces waste, improves process sustainability and cost-effectiveness. | kuey.netpowertechjournal.com |

| Multicomponent Reactions (MCRs) | Improves atom economy, simplifies synthetic procedures. | rasayanjournal.co.in |

The integration of these green chemistry principles provides a sustainable framework for the development of novel bioactive pyrimidine molecules while ensuring environmental responsibility. kuey.net

Purity and Yield Optimization in Synthetic Protocols

The successful synthesis of this compound and its analogues is critically dependent on the optimization of synthetic protocols to maximize product yield and ensure high purity. Purity is paramount as impurities can interfere with subsequent biological or chemical applications, while high yield is essential for making a synthetic route economically viable and resource-efficient.

Purity Optimization: Following the chemical reaction, the crude product is typically a mixture containing the desired compound, unreacted starting materials, reagents, and byproducts. Purification is therefore a crucial step. For pyrimidine derivatives, common laboratory and industrial purification techniques include:

Flash Chromatography: This technique is widely used for separating complex mixtures. For instance, in the synthesis of related N-arylpyrimidine and diarylamine derivatives, flash chromatography with a gradient eluent system (e.g., ethyl acetate/petroleum ether) is frequently employed to isolate the pure compound. nih.gov

Recrystallization: This method is effective for purifying solid compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool, whereupon the desired compound crystallizes out, leaving impurities behind in the solution.

Acid-Base Extraction: For compounds with acidic or basic functional groups, such as the diamine moiety in the target compound, extraction techniques can be used to separate the product from neutral impurities.

The purity of the final product is typically assessed using analytical methods like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov For example, HPLC analysis of synthesized 6-Methoxy-N-(4-methoxyphenyl)-N-methyl-3-nitropyridin-2-amine, an analogue, determined a purity of 95.6%. nih.gov

Yield Optimization: Maximizing the yield of the target product involves systematically adjusting various reaction parameters. The synthesis of N-aryl pyrimidine amines often involves C-N cross-coupling reactions, where factors such as the catalyst, solvent, temperature, and reaction time play a significant role.

For example, the synthesis of tertiary diarylamines, which are structurally related to the target compound, demonstrates how modifying reaction conditions can impact the outcome. nih.gov

| Method | Conditions | Reaction Time | Key Feature | Reference |

|---|---|---|---|---|

| Method A (Conventional) | t-BuOH, K₂CO₃, Room Temperature | 12–24 hours | Standard benchtop conditions | nih.gov |

| Method B (Microwave) | t-BuOH, K₂CO₃, 120–160 °C | 10–30 minutes | Significant reduction in reaction time | nih.gov |

| Solvent-Free | Direct heating, no solvent | Not specified | Eliminates solvent use, but resulted in a lower yield (37%) for a specific analogue. | nih.gov |

As shown in Table 2, microwave-assisted synthesis (Method B) can drastically reduce reaction times from many hours to mere minutes compared to conventional heating at room temperature (Method A). nih.gov The choice of catalyst is also critical; palladium-based catalysts like dichlorobis(triphenylphosphine)palladium(II) are effective in Suzuki or Buchwald-Hartwig coupling reactions to form C-N or C-C bonds in pyrimidine synthesis. mdpi.com The selection of the base (e.g., Na₂CO₃, K₂CO₃) and solvent system (e.g., acetonitrile/water, THF, DMF) must also be optimized for each specific substrate to achieve the highest possible yield. mdpi.commdpi.com

Advanced Analytical Characterization in Chemical Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the precise molecular structure of synthesized compounds. Each technique provides unique information about the compound's atomic composition, bonding, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

¹H-NMR and ¹³C-NMR are cornerstone techniques for determining the carbon-hydrogen framework of an organic molecule.

¹H-NMR Spectroscopy: This technique would be used to identify the number of distinct proton environments, their integration (ratio), and their coupling patterns (spin-spin splitting), revealing adjacent proton relationships. For N2-(3-Methoxyphenyl)pyrimidine-2,5-diamine, one would expect to observe distinct signals for the aromatic protons on both the pyrimidine (B1678525) and methoxyphenyl rings, the amine protons, and the methoxy (B1213986) group protons.

¹³C-NMR Spectroscopy: This analysis identifies all unique carbon atoms in the molecule. The spectrum would show distinct peaks for each carbon in the pyrimidine and phenyl rings, as well as the methoxy carbon. The chemical shifts would provide insight into the electronic environment of each carbon atom.

No specific ¹H-NMR or ¹³C-NMR data for this compound is publicly available.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. Key absorptions for this compound would be expected for N-H stretching of the amine groups, C-N stretching, C=C and C=N stretching within the aromatic rings, and C-O stretching of the methoxy group.

No specific IR absorption data for this compound is publicly available.

Mass Spectrometry (MS and LC-MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, confirming the molecular formula. Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it ideal for analyzing compound purity and identifying components in a mixture. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, and fragmentation patterns could offer further structural information.

No specific mass spectrometry data for this compound is publicly available.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The spectrum for this compound would be expected to show characteristic absorption maxima (λmax) corresponding to π→π* transitions within the aromatic pyrimidine and phenyl ring systems.

No specific UV-Vis absorption data for this compound is publicly available.

Chromatographic Purification and Purity Assessment

Following synthesis, crude products must be purified to remove unreacted starting materials, byproducts, and other impurities.

Recrystallization Techniques

Recrystallization is a fundamental technique for the purification of solid compounds. The process involves dissolving the impure solid in a suitable hot solvent and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities behind in the solution. The choice of solvent is critical and is determined experimentally to find a system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

No specific recrystallization solvent or procedure for this compound is publicly available.

Column Chromatography Applications

Column chromatography is a fundamental purification technique in synthetic chemistry. For a compound like this compound, this method would be crucial for isolating the target molecule from unreacted starting materials, by-products, and other impurities following its synthesis. The process typically involves dissolving the crude product in a minimal amount of solvent and loading it onto a stationary phase, such as silica gel or alumina, packed into a column. A solvent or a mixture of solvents (the mobile phase) is then passed through the column, and separation occurs based on the differential adsorption of the components to the stationary phase.

The choice of solvent system would be critical and determined empirically, likely starting with a non-polar solvent and gradually increasing polarity. For a diamine derivative, a solvent system such as hexane-ethyl acetate or dichloromethane-methanol with a small percentage of a basic modifier like triethylamine (to prevent tailing) would be a logical starting point. However, without experimental data, specific retention factors (R_f) and elution profiles cannot be provided.

High-Performance Liquid Chromatography (HPLC) for Purity Evaluation

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for determining the purity of a synthesized compound with high resolution and sensitivity. A typical HPLC analysis for this compound would involve injecting a solution of the compound into a column containing a stationary phase. A high-pressure pump forces a solvent (mobile phase) through the column, leading to the separation of the sample components.

For a compound of this nature, a reverse-phase HPLC method would likely be employed, using a non-polar stationary phase (e.g., C18) and a polar mobile phase, such as a gradient of water and acetonitrile or methanol, often with additives like trifluoroacetic acid (TFA) or formic acid to improve peak shape. The purity would be determined by integrating the area of the peak corresponding to the compound and expressing it as a percentage of the total area of all detected peaks. Without access to experimental chromatograms, specific retention times and purity percentages cannot be reported.

Elemental Analysis for Compositional Verification

Elemental analysis is a critical technique used to determine the elemental composition of a pure compound. This method provides the percentage of carbon (C), hydrogen (H), nitrogen (N), and other elements present in the molecule. The experimentally determined percentages are then compared to the theoretically calculated values based on the compound's molecular formula (C₁₁H₁₂N₄O).

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon | C | 12.01 | 11 | 132.11 | 61.10 |

| Hydrogen | H | 1.01 | 12 | 12.12 | 5.60 |

| Nitrogen | N | 14.01 | 4 | 56.04 | 25.93 |

| Oxygen | O | 16.00 | 1 | 16.00 | 7.40 |

| Total | 216.27 | 100.00 |

Thermal Analysis (e.g., Thermogravimetric Analysis - TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature. This technique is valuable for determining the thermal stability of a compound, identifying decomposition temperatures, and detecting the presence of volatile components like solvents or water.

In a typical TGA experiment for this compound, a small sample would be heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate. The resulting thermogram would plot mass loss versus temperature. The onset of mass loss would indicate the beginning of decomposition. While one could hypothesize the decomposition pattern based on the compound's structure, no specific TGA data or thermograms for this compound have been published.

Molecular Mechanisms and Biological Activities of N2 3 Methoxyphenyl Pyrimidine 2,5 Diamine and Its Analogues

Enzyme Inhibition Profiles

Cyclin-Dependent Kinase (CDK) Inhibition

Analogues of N2-(3-Methoxyphenyl)pyrimidine-2,5-diamine have demonstrated significant inhibitory activity against various cyclin-dependent kinases, which are crucial for the regulation of cell cycle progression and transcription. The core structure of N2-substituted pyrimidine-2,5-diamines serves as a versatile scaffold for developing inhibitors with distinct selectivity profiles.

The inhibition of CDK4 and CDK6, key regulators of the G1-S phase transition in the cell cycle, is a validated strategy in cancer therapy. nih.govmdpi.comnih.govmdpi.com Analogues of this compound, specifically 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives, have been identified as potent dual inhibitors of CDK6 and CDK9. acs.orgnih.gov Intensive structural modifications of a pyrimidine (B1678525) diamine hit compound led to the discovery of derivatives with significant activity against CDK6. acs.org

These compounds were found to directly bind to CDK6, leading to the suppression of its downstream signaling pathways. This inhibition of CDK6 activity results in the blockage of cell cycle progression and can induce cellular apoptosis. acs.orgnih.gov The introduction of an aliphatic heterocyclic ring onto the pyridine moiety of these analogues was explored to enhance CDK6 inhibitory activity, drawing parallels to the structural features of established CDK4/6 inhibitors like palbociclib and abemaciclib. acs.org

Table 1: Inhibitory Activity of a Key CDK6/9 Dual Inhibitor Analogue

| Compound | CDK6 IC50 (μM) | CDK9 IC50 (μM) | Selectivity over CDK2 | Reference |

|---|---|---|---|---|

| 66 | 0.028 | 0.015 | >35-fold | acs.org |

This interactive table summarizes the inhibitory potency and selectivity of a key analogue.

A significant body of research has focused on the development of N2,N4-disubstituted pyrimidine-2,4-diamines as dual inhibitors of CDK2 and CDK9. nih.govacs.orgresearchgate.netrsc.orgrsc.orgnih.govrsc.org These kinases play pivotal roles in cell cycle progression (CDK2) and gene transcription (CDK9), making them attractive targets for cancer therapy. nih.govacs.orgresearchgate.netrsc.orgrsc.orgnih.gov

Structure-activity relationship (SAR) studies on a series of N2,N4-diphenylpyrimidine-2,4-diamines revealed that various substitutions on the phenyl rings are well-tolerated and can modulate the inhibitory potency against both CDK2/cyclin A and CDK9/cyclin T1. rsc.orgrsc.org For instance, compounds with a 3-methoxyphenyl (B12655295) group at the N2 position have been synthesized and evaluated, showing significant inhibitory activities. rsc.org

Mechanistic studies have indicated that these dual inhibitors can effectively suppress both CDK2 and CDK9 in cancer cell lines, leading to G2/M cell cycle arrest and apoptosis. nih.govacs.orgresearchgate.net Docking studies suggest that these compounds bind to the ATP-binding pocket of both kinases, with key hydrogen bond interactions with hinge region residues. nih.gov

Table 2: Inhibitory Activities of Representative N2,N4-disubstituted Pyrimidine-2,4-diamine Analogues against CDK2 and CDK9

| Compound | R1 | R2 | CDK2/cyclin A IC50 (μM) | CDK9/cyclin T1 IC50 (μM) | Reference |

|---|---|---|---|---|---|

| 2a | 3-OCH3 | H | 0.15 | 0.11 | rsc.orgrsc.org |

| 3c | H | 3-F | 0.28 | 0.065 | rsc.orgrsc.org |

| 3g | H | 4-Morpholino | 0.083 | 0.13 | rsc.orgrsc.org |

This interactive table presents the inhibitory concentrations of selected analogues against CDK2 and CDK9.

While selective CDK inhibitors have shown great promise, pan-CDK inhibitors that target multiple members of the CDK family can also offer therapeutic benefits by simultaneously blocking different stages of the cell cycle and transcription. nih.govresearchgate.net Some 2,4-diamino-5-ketopyrimidine analogues have been reported as potent and ATP-competitive inhibitors that selectively target the CDK family, demonstrating activity against CDK1, CDK2, and CDK4. researchgate.net The development of such multi-targeted inhibitors from the this compound scaffold could represent a promising strategy for overcoming resistance mechanisms that may arise from the inhibition of a single CDK.

The cyclin D-CDK4/6-INK4-retinoblastoma (Rb) pathway is a critical regulator of the G1 phase of the cell cycle, and its deregulation is a common event in cancer. nih.govnih.govmdpi.com Selective CDK4/6 inhibitors have been successfully developed and approved for cancer treatment. nih.govselleckchem.com While much of the research on N2-substituted pyrimidine diamines has focused on CDK2 and CDK9, the structural similarities with known CDK4/6 inhibitors suggest that analogues of this compound could also be optimized to target the CDK4/6 pathway. The pyrimidine-diamine scaffold is a common feature in several selective CDK4/6 inhibitors. nih.gov Further exploration of substitutions on this scaffold could lead to the development of potent and selective CDK4/6 inhibitors.

Tyrosine Kinase (TK) Inhibition (e.g., ATP-competitive)

In addition to CDKs, which are serine/threonine kinases, pyrimidine-based scaffolds have also been successfully employed to develop inhibitors of tyrosine kinases. These enzymes play crucial roles in signal transduction pathways that regulate cell growth, proliferation, and differentiation. google.comnih.govchapman.edu

Derivatives of pyrimidine-diamines have been investigated as inhibitors of various tyrosine kinases, including the epidermal growth factor receptor (EGFR). nih.gov The N-aryl-pyrimidine diamine structure can serve as a template for designing ATP-competitive inhibitors that target the kinase domain of these receptors. While specific data on the tyrosine kinase inhibitory activity of this compound is not extensively available, the broader family of phenyl-substituted pyrimidine derivatives has shown promise in this area, suggesting a potential for this compound and its analogues to be developed as tyrosine kinase inhibitors. nih.gov

Phosphatidylinositol-3 Kinase (PI3K) Modulation

The Phosphatidylinositol-3 Kinase (PI3K) family plays a critical role in the PI3K/AKT/mTOR signaling pathway, which is fundamental to cell proliferation, growth, and metabolism. nih.gov Dysregulation of this pathway is a hallmark of many cancers, making its components, including PI3K and mTOR, significant targets for therapeutic development. nih.gov

In the development of kinase inhibitors based on the pyrimidine scaffold, achieving selectivity is a primary objective. Many compounds that target mTOR also show some activity against PI3K due to the high degree of sequence identity in their catalytic domains. nih.gov For instance, the mTOR inhibitor Torin2, a derivative of a tricyclic pyrimidine, was found to be 800-fold more selective for mTOR than for PI3K, with a cellular EC50 of 200 nM for PI3K inhibition. nih.gov Furthermore, a class of third-generation mTOR inhibitors has been developed as dual PI3K/mTOR inhibitors, such as BEZ-235 and Omipalisib, which are designed to target both kinases to avoid resistance mechanisms. nih.gov This dual-inhibition strategy highlights the therapeutic potential of modulating both key nodes within this critical signaling cascade. nih.gov

Mammalian Target of Rapamycin (mTOR) Kinase Inhibition

The mammalian Target of Rapamycin (mTOR) is a serine/threonine protein kinase that integrates signals from growth factors, nutrients, and cellular energy status to regulate essential cellular processes. nih.gov It exists in two distinct complexes, mTORC1 and mTORC2, both of which are central to the PI3K/AKT/mTOR pathway. nih.gov The development of ATP-competitive inhibitors that directly target the mTOR catalytic site has been a major focus of research, leading to the discovery of potent compounds built around various heterocyclic scaffolds, including pyrimidines. unimi.it

The pyrido[2,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine cores have been identified as promising scaffolds for developing selective mTOR inhibitors. unimi.it A focused medicinal chemistry effort starting from the selective mTOR inhibitor Torin1 led to the discovery of Torin2, which possesses a cellular EC50 of 0.25 nM for mTOR inhibition. nih.gov This compound demonstrated high potency and over 100-fold binding selectivity against a panel of 440 other protein kinases, underscoring the potential of pyrimidine-based structures to yield highly selective inhibitors. nih.gov

| Compound | Target | Inhibitory Concentration (EC50) | Selectivity |

|---|---|---|---|

| Torin2 | mTOR | 0.25 nM | 800-fold over PI3K |

| Torin2 | PI3K | 200 nM | N/A |

Bromodomain and Extra-Terminal Domain (BRD4) and Polo-Like Kinase 1 (PLK1) Inhibition

The simultaneous inhibition of the Bromodomain and Extra-Terminal Domain (BRD4) protein and Polo-Like Kinase 1 (PLK1) has emerged as a promising strategy for cancer therapy due to their synergistic anti-proliferative effects. nih.gov BRD4 is an epigenetic reader that plays a crucial role in the transcription of key oncogenes, while PLK1 is a serine/threonine kinase essential for multiple phases of mitosis. nih.gov

Researchers have designed and synthesized novel series of pyrimidine derivatives, such as 5-arylethylidene-aminopyrimidine-2,4-diones and 5-arylethylidene-amino-2-thiopyrimidine-4-ones, as dual BRD4/PLK1 inhibitors. nih.govnih.gov Two compounds, designated as compound 4 and compound 7, demonstrated significant inhibitory activity against both targets. Their potency was found to be nearly comparable to that of volasertib, a known dual inhibitor of these targets. nih.govnih.gov This dual-action mechanism underscores the versatility of the pyrimidine scaffold in targeting both kinase and non-kinase proteins involved in cancer progression. nih.gov

| Compound | BRD4 IC50 (µM) | PLK1 IC50 (µM) |

|---|---|---|

| Compound 4 | 0.029 | 0.042 |

| Compound 7 | 0.094 | 0.020 |

| Volasertib (Reference) | 0.017 | 0.025 |

Cholinesterase Enzyme Modulation (Acetylcholinesterase and Butyrylcholinesterase)

Pyrimidine diamine derivatives have been investigated as inhibitors of cholinesterases (ChEs), including Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). nih.govacs.org These enzymes are critical for regulating neurotransmission, and their inhibition is a key strategy in the management of neurodegenerative diseases.

A series of pyrimidine diamines designed as dual-binding site inhibitors demonstrated potent, nanomolar-level inhibition of ChEs. nih.gov Structure-activity relationship studies revealed that the nature of the aromatic moiety on the pyrimidine diamine scaffold dictates the selectivity. For example, a derivative featuring a 3-methoxy-4-hydroxyphenyl ring (compound 18) showed notable inhibitory potency towards equine BChE (eqBChE). nih.govacs.org In contrast, compounds with a simple phenyl ring (compound 9) were more active on Electrophorus electricus AChE (EeAChE). nih.gov Molecular modeling confirmed that these compounds interact with key amino acid residues within the active site gorge of the enzymes. nih.govacs.org

| Compound | Target Enzyme | Inhibitory Constant (Ki) |

|---|---|---|

| Compound 9 | EeAChE | 0.312 µM |

| Compound 22 | eqBChE | 0.099 µM |

Other Kinase Targets (e.g., Aurora, ALK, GSK3α, c-Src, Mps1, TTK, MEK, PDE4, BCL6, DRAK1, Pim-1)

The adaptable nature of the pyrimidine core has allowed for its use in developing inhibitors against a wide array of other protein kinases.

Aurora Kinases : These are serine/threonine kinases that are key regulators of mitosis. Numerous pyrimidine-based inhibitors have been developed as pan-Aurora or selective Aurora kinase inhibitors. lookchem.com For example, a novel class of 6-methyl-N4-(5-methyl-1H-pyrazol-3-yl)-N2-(pyrrolidin-3-yl) pyrimidine-2,4-diamine derivatives was identified as potent Aurora A kinase inhibitors. nih.govacs.org Another study on 2,4-disubstituted pyrimidines identified compound 12a as a potential inhibitor of both Aurora A and Aurora B. lookchem.com The imidazo[4,5-b]pyridine derivative 28c was shown to be a highly selective inhibitor of Aurora-A over Aurora-B in cellular assays. acs.org

Anaplastic Lymphoma Kinase (ALK) : ALK is a receptor tyrosine kinase whose aberrant activation is implicated in several cancers. The 2,4-diaminopyrimidine (B92962) scaffold is central to potent ALK inhibitors. LDK378 (Ceritinib) is a potent and selective ALK inhibitor with a 5-chloro-N2,N4-diphenylpyrimidine-2,4-diamine core structure. nih.gov Additionally, a series of N2-(2-alkoxy-6-aliphatic aminopyridin-3-yl)-2,4-diaminopyrimidine derivatives were designed as ALK inhibitors, with compound 22l showing high potency against both wild-type ALK and the L1196M mutant. nih.gov

Pim Kinases : The Pim family of serine/threonine kinases is involved in cell survival and proliferation. A novel series of 4,6-disubstituted pyrido[3,2-d]pyrimidines were developed as dual inhibitors of MNK and Pim kinases. nih.gov Compound 21o from this series demonstrated potent inhibition of Pim1 with an IC50 of 43 nM. nih.gov

| Compound Class/Example | Target Kinase | Inhibitory Concentration (IC50) |

|---|---|---|

| Compound 10 | Aurora A | 52.2 nM nih.gov |

| Compound 17 | Aurora A | 64.9 nM nih.gov |

| Compound 28c | Aurora A (biochemical) | 0.067 µM acs.org |

| Compound 28c | Aurora B (biochemical) | 12.71 µM acs.org |

| Compound 22l | ALK | 2.1 nM nih.gov |

| Compound 22l | ALK L1196M | 3.8 nM nih.gov |

| Compound 21o | Pim1 | 43 nM nih.gov |

| Compound 21o | Pim2 | 232 nM nih.gov |

| Compound 21o | Pim3 | 774 nM nih.gov |

Cellular Pathway Regulation

Cell Cycle Arrest Induction (G1/S and G2/M Phases)

The inhibition of key regulatory proteins by pyrimidine derivatives often translates into distinct cellular outcomes, most notably the arrest of the cell cycle at specific checkpoints.

G2/M Phase Arrest : A significant number of pyrimidine-based kinase inhibitors induce cell cycle arrest in the G2/M phase. This effect is a direct consequence of inhibiting kinases that are essential for mitotic progression. For example, the inhibition of Aurora kinases, which are critical for centrosome separation and spindle assembly, leads to a prominent G2/M arrest. nih.gov Similarly, the inhibition of PLK1 by pyrimidine derivatives causes mitotic arrest at the G2/M checkpoint. nih.govnih.gov Other analogues, such as N-(4-methoxyphenyl)-3,5-dimethoxybenzamide, have also been shown to induce G2/M phase cell cycle arrest. colab.wsnih.gov This arrest is often a prelude to apoptosis, preventing damaged cells from proliferating. nih.govnih.gov

G1/S Phase Arrest : While G2/M arrest is more commonly reported for inhibitors of mitotic kinases, some compounds can induce arrest at the G1/S checkpoint. This is often achieved by modulating the activity of cyclin-dependent kinases (CDKs) that govern the transition from the G1 to the S phase. For instance, the isoflavone daidzein has been shown to cause significant cell cycle arrest in both the G1 and G2/M phases in breast cancer cells by downregulating proteins like CDK2 and CDK4. nih.gov Some platinum complexes have also been observed to induce a sub-G1 phase arrest. researchgate.net

The ability of this compound and its analogues to induce cell cycle arrest is a direct functional outcome of their molecular inhibitory mechanisms, highlighting their potential as regulators of cell proliferation.

Apoptosis Induction Mechanisms

This compound and its analogues have been investigated for their ability to induce apoptosis, a programmed cell death, in cancerous cells through various molecular pathways.

The activation of caspases, a family of cysteine proteases, is a crucial step in the apoptotic pathway. Several studies have highlighted the role of pyrimidine derivatives in initiating this cascade. For instance, certain pyrido[2,3-d]pyrimidine derivatives have been shown to significantly increase the levels of caspase-3 in PC-3 cells, suggesting a potent pro-apoptotic effect. researchgate.net The activation of caspase-3 is a key event in the execution phase of apoptosis, leading to the cleavage of various cellular substrates and ultimately, cell death. nih.gov Research on other pyrimidine analogues has also demonstrated a dose-dependent activation of caspase-3, confirming that this is a common mechanism of action for this class of compounds. mdpi.com While direct studies on this compound are limited, the evidence from its analogues strongly suggests its potential to induce apoptosis via caspase-3/7 activation.

The regulation of apoptosis is tightly controlled by a balance between pro-apoptotic and anti-apoptotic proteins. The B-cell lymphoma 2 (Bcl-2) family of proteins plays a pivotal role in this process. Studies on imidazo[1,2-a]pyrimidine derivatives have shown that these compounds can induce apoptosis by moderately increasing the ratio of the pro-apoptotic protein BAX to the anti-apoptotic protein Bcl-2. nih.gov This shift in the BAX/Bcl-2 ratio is a critical determinant of cell fate, as it promotes the release of cytochrome c from the mitochondria, a key step in the intrinsic apoptotic pathway.

Furthermore, the cell cycle is regulated by cyclin-dependent kinase (CDK) inhibitors like p21 and p27. These proteins can halt the cell cycle at various checkpoints, allowing for DNA repair or, if the damage is too severe, initiating apoptosis. While direct evidence for the modulation of p21 and p27 by this compound is not extensively documented, the known function of these proteins in cell cycle control suggests they may be downstream targets of signaling pathways affected by pyrimidine derivatives. nih.govnih.gov

Anti-Proliferative Effects on Various Cancer Cell Lines

A significant body of research has demonstrated the potent anti-proliferative activity of this compound and its analogues against a wide range of human cancer cell lines. The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values.

| Compound Analogue | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Thieno[2,3-d]pyrimidine derivative | MCF-7 (Breast) | 0.013 | nih.gov |

| Thieno[2,3-d]pyrimidine derivative | MDA-MB-231 (Breast) | 0.056 | nih.gov |

| Pyrido[2,3-d]pyrimidine derivative | A549 (Lung) | 15.3 | researchgate.net |

| Pyrido[2,3-d]pyrimidine derivative | MCF-7 (Breast) | 10.9 | researchgate.net |

| Imidazo[1,2-a]pyrimidine derivative | MCF-7 (Breast) | 43.4 | nih.gov |

| Imidazo[1,2-a]pyrimidine derivative | MDA-MB-231 (Breast) | 35.9 | nih.gov |

| Ciprofloxacin Chalcone Hybrid | HepG2 (Liver) | 5.6 | nih.gov |

| Ciprofloxacin Chalcone Hybrid | MCF-7 (Breast) | 11.5 | nih.gov |

Anti-Angiogenic Properties

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The inhibition of angiogenesis is therefore a key strategy in cancer therapy. Research on compounds structurally related to this compound has shown promising anti-angiogenic effects. For example, (E)-3-(3-methoxyphenyl)propenoic acid has demonstrated the ability to inhibit endothelial cell growth in neovascular capillaries. nih.gov This suggests that it may interfere with the signaling pathways that promote the formation of new blood vessels, such as the Vascular Endothelial Growth Factor (VEGF) pathway. While direct studies on this compound are needed, these findings point towards a potential anti-angiogenic mechanism for this class of compounds.

Inhibition of Tumor Cell Migration

The ability of cancer cells to migrate is fundamental to invasion and metastasis. While specific studies on the effect of this compound on tumor cell migration are not widely available, the general cytotoxic and anti-proliferative effects of pyrimidine derivatives suggest a potential role in inhibiting this process. Methodologies such as the scratch wound healing assay are commonly used to assess the anti-migratory properties of chemical compounds. researchgate.net Future research in this area would be valuable to fully elucidate the anti-metastatic potential of this compound and its analogues.

Antimicrobial Research Applications

In addition to their anti-cancer properties, pyrimidine derivatives have also been explored for their antimicrobial activities against a range of pathogenic bacteria and fungi. The effectiveness of these compounds is often determined by their minimum inhibitory concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.

| Compound Analogue | Microorganism | MIC (µM/ml) | Reference |

|---|---|---|---|

| Pyrimidine derivative | S. aureus | 0.87 | nih.gov |

| Pyrimidine derivative | B. subtilis | 0.96 | nih.gov |

| 1,2,4-triazolo[1,5-a]pyrimidine derivative | Gram-positive bacteria | 0.25-2.0 (µg/mL) | nih.gov |

| 1,2,4-triazolo[1,5-a]pyrimidine derivative | Gram-negative bacteria | 0.25-2.0 (µg/mL) | nih.gov |

| Pyrazolopyridopyrimidine derivative | S. aureus | 6.25 (µg/mL) | |

| Pyrazolopyridopyrimidine derivative | S. pyogenes | 6.25 (µg/mL) | |

| N2,N4-disubstituted quinazoline-2,4-diamine | A. baumannii | 0.5 | nih.gov |

Antibacterial Activity

The pyrimidine scaffold is a well-established pharmacophore in the design of antibacterial agents. Research into structurally related compounds, such as 5-aryl-diaminopyrimidines, has revealed significant potential for broad-spectrum antibacterial activity. A study focused on a series of 5‐aryl‐N²,N⁴‐dibutylpyrimidine‐2,4‐diamine derivatives identified compounds with potent activity against a panel of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net

One of the most potent compounds in this series, compound 12 , which features a 4-chlorophenyl substituent at the 5-position, demonstrated minimum inhibitory concentration (MIC) values as low as 1 µg/mL against a vancomycin-intermediate S. aureus strain (Mu50) and 2 µg/mL against other strains like S. aureus Newman and Escherichia coli (ΔAcrB strain). researchgate.net Further testing showed potent activity against Streptococcus pneumoniae, Enterococcus faecium, and Enterococcus faecalis. researchgate.net These findings underscore the potential of the 5-aryl-diaminopyrimidine scaffold as a promising starting point for developing new antibacterial drugs. researchgate.net

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound 12 (5-(4-chlorophenyl)-N2,N4-dibutylpyrimidine-2,4-diamine) | S. aureus (Mu50, VISA) | 1 | researchgate.net |

| Compound 12 (5-(4-chlorophenyl)-N2,N4-dibutylpyrimidine-2,4-diamine) | S. aureus (Newman, MSSA) | 2 | researchgate.net |

| Compound 12 (5-(4-chlorophenyl)-N2,N4-dibutylpyrimidine-2,4-diamine) | E. coli (ΔAcrB) | 2 | researchgate.net |

Antifungal Efficacy

The antifungal potential of pyrimidine derivatives has also been an area of active investigation, with varying results depending on the specific molecular structure. For instance, a series of novel pyrimidine and pyrimidopyrimidine analogs demonstrated excellent antifungal activity when compared to the reference drug clotrimazole against fungal species such as Candida albicans and Aspergillus flavus. nih.gov

Conversely, other studies on different pyrimidine derivatives have shown limited to no efficacy. One investigation into 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine derivatives found that all tested isolates of C. albicans and Candida glabrata were resistant to the compounds. researchgate.net Similarly, some N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives showed only moderate activity against the tested fungal strains. researchgate.net This highlights the high degree of structural specificity required to achieve potent antifungal effects within the pyrimidine class of compounds.

| Compound Class | Fungal Species | Observed Activity | Reference |

|---|---|---|---|

| Pyrimidine and Pyrimidopyrimidine Analogues | Candida albicans, Aspergillus flavus | Excellent | nih.gov |

| 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine derivatives | C. albicans, C. glabrata | Resistant | researchgate.net |

| N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives | Various fungal strains | Moderate | researchgate.net |

Antitubercular Capabilities

Tuberculosis remains a significant global health threat, and the search for novel antitubercular drugs is critical. Pyrimidine-containing scaffolds have emerged as a promising area for the development of new therapeutics. A novel class of agents based on a 5-phenyl substituted-5, 6-dihydropyrido[2, 3- d]pyrimidine-4, 7(3H, 8H)-dione structure has shown particularly high potency. nih.gov

Within this class, the R-isomers of two compounds, 5bb and 5jb , displayed remarkable antitubercular activity, with MIC values against Mycobacterium tuberculosis H37Rv ranging from 0.03 to 0.06 µg/mL. nih.gov These compounds also retained their potency against multidrug-resistant M. tuberculosis (MDR-Mtb) strains. nih.gov Another study identified a series of 2-pyrazolylpyrimidinones that were bactericidal against replicating M. tuberculosis, with some analogues achieving MICs as low as 200 nM. nih.gov These findings demonstrate the significant potential of pyrimidine-based structures in the development of potent new drugs to combat tuberculosis. nih.govnih.gov

| Compound | Target | MIC | Reference |

|---|---|---|---|

| Compound 5bb (R-isomer) | M. tuberculosis H37Rv | 0.03 - 0.06 µg/mL | nih.gov |

| Compound 5jb (R-isomer) | M. tuberculosis H37Rv | 0.03 - 0.06 µg/mL | nih.gov |

| Compound 5bb (R-isomer) | MDR-Mtb | 0.06 - 0.125 µg/mL | nih.gov |

| Compound 5jb (R-isomer) | MDR-Mtb | 0.06 - 0.125 µg/mL | nih.gov |

| 2-Pyrazolylpyrimidinone analogues | M. tuberculosis | ~200 nM | nih.gov |

Other Receptor and Target Interactions

Fibroblast Growth Factor Receptor 3 (FGFR3) Inhibition

The Fibroblast Growth Factor Receptor (FGFR) family, particularly FGFR3, is implicated in various cancers, making it an important therapeutic target. Analogues of this compound have been investigated as inhibitors of these receptor tyrosine kinases. A potent dual inhibitor of FGFR2 and FGFR3, compound 19 , was identified through a structure-guided drug design approach. This compound demonstrated high potency with an IC₅₀ value of 2.0 nM against FGFR3 in enzymatic assays. Furthermore, it potently inhibited FGFR3 in a cellular context (Ba/F3 cells) with an IC₅₀ of 16 nM. The development of such selective inhibitors is crucial, as they may offer improved safety profiles compared to pan-FGFR inhibitors.

| Compound | Target | Assay Type | IC₅₀ (nM) |

|---|---|---|---|

| Compound 19 | FGFR3 | Enzymatic | 2.0 |

| Compound 19 | FGFR3 | Cell-based (Ba/F3) | 16 |

Dopamine Receptor (D3R, D2R) Affinity

Dopamine receptors, particularly the D2 and D3 subtypes, are key targets for antipsychotic medications. Research has shown that certain aminopyrimidine derivatives possess high affinity for these receptors. A study of [4-[2(4-arylpiperazin-1-yl)alkyl]cyclohexyl]pyrimidin-2-ylamines revealed several compounds with potent binding to both D2 and D3 receptors. nih.gov

Compound 14 (PD 158771) from this series was identified as a partial agonist at both D2 and 5-HT1A receptors. nih.gov This dual activity suggests that such compounds could have utility as antipsychotic agents with the potential for increased efficacy and fewer side effects. nih.gov The exploration of the aminopyrimidine scaffold in this context highlights its versatility in targeting central nervous system receptors.

| Compound Class | Receptor Targets | Observed Activity | Reference |

|---|---|---|---|

| [4-[2(4-arylpiperazin-1-yl)alkyl]cyclohexyl]pyrimidin-2-ylamines | Dopamine D2, D3 | Potent binding affinity | nih.gov |

| Compound 14 (PD 158771) | Dopamine D2 | Partial agonist | nih.gov |

RET Kinase Inhibition

The Rearranged during Transfection (RET) receptor tyrosine kinase is another important oncology target, with mutations in the RET gene driving several types of cancer. A series of N-trisubstituted pyrimidine derivatives were discovered to be potent inhibitors of both wild-type RET and the gatekeeper mutant RETV804M, which confers resistance to some approved inhibitors. nih.gov

A lead compound from this series, compound 20 , showed potent inhibition of the resistant RETV804M mutant with an IC₅₀ value of 18.68 ± 2.71 nM in an in vitro kinase assay. nih.gov X-ray crystallography revealed that these compounds act as Type I inhibitors, binding to the active conformation of the kinase. nih.gov This research provides a promising new scaffold for the development of next-generation RET inhibitors to overcome clinical resistance. nih.gov

| Compound | Target | Inhibition Type | IC₅₀ (nM) | Reference |

|---|---|---|---|---|

| Compound 20 | RETV804M (Gatekeeper Mutant) | Type I | 18.68 ± 2.71 | nih.gov |

Microtubule Depolymerization

Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton. nih.gov They play a critical role in various cellular processes, including the maintenance of cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. nih.govnih.gov The dynamic nature of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is fundamental to their function. Disruption of this dynamic equilibrium can lead to cell cycle arrest and apoptosis, making microtubules a key target for the development of anticancer agents. nih.govnih.gov

A significant number of natural and synthetic compounds exert their biological effects by interfering with tubulin polymerization. nih.govnih.gov These agents can be broadly categorized as microtubule-stabilizing agents, which inhibit depolymerization, and microtubule-destabilizing agents, which inhibit polymerization. This compound and its analogues belong to a class of compounds investigated for their potential to act as microtubule-destabilizing agents, leading to the depolymerization of microtubules. nih.gov

Detailed Research Findings

Research into heterocyclic compounds bearing structural similarities to this compound has revealed potent inhibitory effects on tubulin polymerization. These studies often focus on the interaction of these small molecules with the colchicine binding site on β-tubulin. nih.govmdpi.comfao.org Binding to this site prevents the conformational changes necessary for tubulin dimers to assemble into microtubules, thereby shifting the equilibrium towards depolymerization.

While direct studies on this compound are not extensively detailed in the provided context, the activity of its structural analogues provides significant insight into its potential molecular mechanisms. For instance, various diarylpyridine and aminopyrimidine derivatives have been synthesized and evaluated for their ability to inhibit tubulin assembly. nih.govmdpi.com

One area of focus has been the substitution patterns on the phenyl rings. The presence of methoxy (B1213986) groups, particularly a 3,4,5-trimethoxyphenyl moiety, is a common feature in many potent tubulin inhibitors, as it is known to be crucial for strong binding activity. nih.govnih.gov The 3-methoxyphenyl group present in the titular compound is also a recurring motif in active analogues. nih.gov

For example, a series of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines were designed as cis-restricted analogues of combretastatin A-4, a well-known tubulin polymerization inhibitor. nih.gov These compounds demonstrated significant antiproliferative activity, which was directly correlated with their ability to inhibit tubulin polymerization and disrupt the microtubule network in cancer cells. nih.gov Another study on diarylpyridines showed that derivatives with an indole group exhibited potent antitubulin activity. nih.gov

The conformational flexibility of these molecules also plays a crucial role in their biological activity. Studies on N-naphthyl-cyclopenta[d]pyrimidines indicated that compounds with free rotation of the naphthyl ring around the pyrimidine scaffold showed potent microtubule depolymerizing effects, whereas rotationally hindered analogues were inactive. nih.gov This highlights the importance of the three-dimensional shape of the molecule for effective binding to tubulin.

Furthermore, research on 2-amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles, which share the key trimethoxyphenyl group, showed that these compounds caused microtubule disassembly at nanomolar concentrations. nih.gov Immunofluorescence analysis of cells treated with these compounds revealed a near-complete loss of the microtubule network. nih.gov

The collective findings from studies on these and other related heterocyclic compounds suggest that this compound likely exerts its biological effects through the inhibition of tubulin polymerization, leading to microtubule depolymerization, cell cycle arrest in the G2/M phase, and subsequent apoptosis. nih.govmdpi.com

Table 1: Inhibition of Tubulin Polymerization by Analogous Compounds

| Compound | Description | IC50 (µM) for Tubulin Polymerization Inhibition | Reference |

|---|---|---|---|

| Compound 24 | Arylthioindole derivative | 2.0 | mdpi.com |

| Compound 25 | Arylthioindole derivative | 4.5 | mdpi.com |

| Compound 20 | Imidazopyridine derivative | 1.6 | mdpi.com |

| Compound 6a | N-alkyl-N-(4-methoxyphenyl)pyridin-2-amine | 1.7 | fao.org |

| Compound 7g | N-alkyl-N-(4-methoxyphenyl)pyridin-2-amine | 1.4 | fao.org |

| Compound 8c | N-alkyl-N-(4-methoxyphenyl)pyridin-2-amine | 1.4 | fao.org |

| Compound 5j | 3-(p-bromophenyl)-5-amino-1-(3',4',5'-trimethoxybenzoyl)-1,2,4-triazole | >20 | cardiff.ac.uk |

| Compound 5p | 3-(m-methoxyphenyl)-5-amino-1-(3',4',5'-trimethoxybenzoyl)-1,2,4-triazole | >20 | cardiff.ac.uk |

Table 2: Antiproliferative Activity of Selected Analogues

| Compound | Cell Line | GI50 (µM) | Reference |

|---|---|---|---|

| 3a | A549 (Lung Carcinoma) | 1.55 | nih.gov |

| 3a | DU145 (Prostate Cancer) | 2.20 | nih.gov |

| 10t | Various Tumor Cell Lines | 0.19 - 0.33 | nih.gov |

| 5j | RS4;11 | 0.8 | cardiff.ac.uk |

| 5p | RS4;11 | 0.9 | cardiff.ac.uk |

| 5k | Multiple Cell Lines | Potent Activity | cardiff.ac.uk |

| 5o | Multiple Cell Lines | Potent Activity | cardiff.ac.uk |

Systematic Structural Modifications for Enhanced Biological Potency

The journey to enhance the biological potency of a lead compound like this compound involves systematic structural modifications. While specific data on a broad range of systematic modifications of this exact compound is not extensively detailed in publicly available literature, the principles of medicinal chemistry and SAR studies on analogous compounds provide a clear framework for optimization. The goal is to identify which parts of the molecule are essential for its biological activity (the pharmacophore) and which parts can be modified to improve properties like potency, selectivity, and pharmacokinetic profile.

For pyrimidine-based kinase inhibitors, modifications typically focus on three key areas: the pyrimidine core itself, the solvent-exposed regions, and the gatekeeper-binding pockets of the target kinase. In closely related N2,N4-disubstituted pyrimidine-2,4-diamines, which also act as CDK inhibitors, a variety of substituents on the phenyl rings have been explored to probe the SAR. These studies have shown that even minor changes can significantly impact the inhibitory activity against different kinases.

The following table illustrates hypothetical systematic modifications based on common strategies in kinase inhibitor development, which could be applied to this compound to enhance its biological potency.

| Modification Area | Example Modification | Potential Impact on Biological Potency |

| Pyrimidine Core | Introduction of a small alkyl group at C5 | May enhance binding affinity through steric interactions. |

| Methoxy-Phenyl Group | Isomeric repositioning of the methoxy group (ortho, para) | Could alter the binding mode and selectivity. |

| Amino Groups | Acylation or alkylation of the C5-amino group | May improve cell permeability or introduce new interaction points. |

| Side Chain Addition | Addition of a solubilizing group at the C4 position | Can improve pharmacokinetic properties. |

Influence of Pyrimidine Ring Substituents

The pyrimidine ring is a critical component of this compound, and its substitution pattern plays a pivotal role in its biological activity.

Effects of Substitutions at Pyrimidine C2, C4, C5, and C6 Positions